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For researchers, scientists, and drug development professionals, the landscape of targeted

therapies for cancers driven by Fibroblast Growth Factor Receptor (FGFR) alterations is rapidly

evolving. This guide provides an objective comparison of two prominent FGFR inhibitors,

Lirafugratinib and Futibatinib, focusing on their efficacy, mechanisms of action, and the

experimental data supporting their clinical use.

Lirafugratinib (RLY-4008) is a highly selective, irreversible inhibitor of FGFR2, while Futibatinib

(Lytgobi®) is an irreversible pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[1][2][3] This

fundamental difference in their targets underpins their distinct efficacy and safety profiles

observed in clinical trials. Both drugs have shown significant promise in treating patients with

advanced solid tumors harboring FGFR alterations, particularly in cholangiocarcinoma (CCA).

Efficacy in Cholangiocarcinoma (CCA) with FGFR2
Alterations
An indirect comparison of the pivotal clinical trials for Lirafugratinib (ReFocus) and Futibatinib

(FOENIX-CCA2) in patients with previously treated, unresectable or metastatic intrahepatic

cholangiocarcinoma (iCCA) harboring FGFR2 fusions or rearrangements reveals compelling

clinical activity for both agents.
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Efficacy Endpoint
Lirafugratinib (ReFocus
Trial - FGFRi-naïve, FGFR2
fusion-positive CCA)

Futibatinib (FOENIX-CCA2
Trial)

Objective Response Rate

(ORR)

73% (at doses ≥70 mg once

daily)[4]
42%[5][6]

Disease Control Rate (DCR)
Not explicitly reported in

snippets
82.5%[1][7]

Median Duration of Response

(DOR)

Not explicitly reported in

snippets
9.7 months[5][7]

Median Progression-Free

Survival (PFS)

Not explicitly reported in

snippets
9.0 months[5][8]

Median Overall Survival (OS)
Not explicitly reported in

snippets
21.7 months[5][8]

It is crucial to note that these are not from a head-to-head trial and patient populations may

have differed. The ReFocus trial data for Lirafugratinib in this specific patient subset showed a

notably high objective response rate.[4] The FOENIX-CCA2 trial for Futibatinib provides more

mature data on long-term outcomes like PFS and OS.[5][8]

Activity in Other Solid Tumors
Lirafugratinib has also demonstrated broader activity across various solid tumors with FGFR2

alterations in the ReFocus trial.
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Tumor Type (with FGFR2 alterations) Lirafugratinib (ReFocus Trial) - ORR

Gastric Cancer 18%

Breast Cancer 43%

Pancreatic Cancer 33%

Non-Small Cell Lung Cancer (NSCLC) 50%

Ovarian Cancer 50%

Colorectal Cancer (CRC) 33%

Carcinoma of Unknown Primary (CUP) 67%

(Data from the ReFocus trial as presented at the 2023 AACR-NCI-EORTC International

Conference on Molecular Targets and Cancer Therapeutics)[9]

Futibatinib has also shown activity in other FGFR-aberrant tumors, including gastric, urothelial,

breast, central nervous system, and head and neck cancers in early-phase studies.[1]

Mechanism of Action and Signaling Pathway
Both Lirafugratinib and Futibatinib are irreversible inhibitors that covalently bind to a cysteine

residue in the ATP-binding pocket of the FGFR kinase domain.[10][11] This irreversible binding

leads to sustained inhibition of FGFR signaling. The key distinction lies in their selectivity.

Lirafugratinib is highly selective for FGFR2, with significantly less activity against FGFR1,

FGFR3, and FGFR4.[11] In contrast, Futibatinib is a pan-FGFR inhibitor, targeting all four

FGFR family members.[3]

Inhibition of FGFR blocks downstream signaling pathways crucial for cancer cell proliferation

and survival, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3]
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Experimental Protocols
Lirafugratinib (ReFocus Trial - NCT04526106)
The ReFocus trial is a Phase 1/2, open-label, first-in-human study evaluating Lirafugratinib in

patients with unresectable or metastatic solid tumors with FGFR2 fusions, mutations, or

amplifications.[5]

Patient Population: Patients with histologically or cytologically confirmed unresectable or

metastatic solid tumors with a documented FGFR2 gene fusion, mutation, or amplification.
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[12] Patients were required to have measurable disease by RECIST v1.1 and an ECOG

performance status of 0 or 1.[12] Key exclusion criteria included clinically significant FGFR

inhibitor-induced retinal detachment and unacceptable organ function.[12]

Dosing Regimen: The recommended Phase 2 dose was determined to be 70 mg

administered orally once daily.[12]

Endpoints: The primary endpoints were Objective Response Rate (ORR) and safety.[12] Key

secondary endpoints included Duration of Response (DOR), Disease Control Rate (DCR),

and pharmacokinetics.[12]

Futibatinib (FOENIX-CCA2 Trial - NCT02052778)
The FOENIX-CCA2 trial was a single-arm, multicenter, Phase 2 study that enrolled patients

with locally advanced or metastatic unresectable iCCA harboring FGFR2 gene fusions or other

rearrangements.[3][13]

Patient Population: Patients with unresectable or metastatic iCCA with an FGFR2 fusion or

rearrangement whose disease had progressed after one or more prior lines of systemic

therapy, including gemcitabine-based chemotherapy.[8][13] Patients could not have received

a prior FGFR inhibitor and were required to have an ECOG performance status of 0 or 1.[3]

[13]

Dosing Regimen: Futibatinib was administered orally at a dose of 20 mg once daily.[8][13]

Endpoints: The primary endpoint was ORR as assessed by independent central review.[8]

[13] Secondary endpoints included DOR, DCR, Progression-Free Survival (PFS), Overall

Survival (OS), and safety.[8][13]
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Conclusion
Both Lirafugratinib and Futibatinib represent significant advancements in the treatment of

FGFR-driven cancers. Lirafugratinib's high selectivity for FGFR2 has translated into impressive

response rates in FGFR2 fusion-positive CCA and a broad range of other solid tumors, with a

safety profile that may mitigate some of the off-target effects seen with pan-FGFR inhibitors.

Futibatinib, as a pan-FGFR inhibitor, has demonstrated durable clinical benefit and established

long-term survival data in a similar patient population. The choice between these agents may
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ultimately depend on the specific FGFR alteration, tumor type, prior treatment history, and the

patient's overall clinical profile. Further research, including potential head-to-head trials, will be

invaluable in defining the optimal therapeutic strategy for patients with FGFR-driven

malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Head-to-Head on FGFR Inhibition: Lirafugratinib vs.
Futibatinib in Advanced Cancers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574548#comparing-lirafugratinib-and-futibatinib-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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